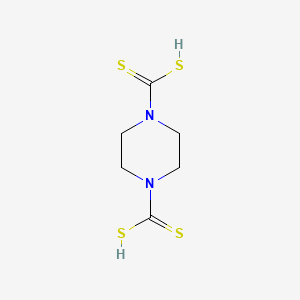
Piperazine-1,4-dicarbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis-(dithiocarboxy)piperazine: is a chemical compound known for its ability to precipitate heavy metals from wastewater. It is a coordination polymerization precipitant that forms stable complexes with heavy metals, making it useful in environmental chemistry for the removal of metal ions and dyes from industrial wastewaters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N’-Bis-(dithiocarboxy)piperazine can be synthesized by reacting piperazine with carbon disulfide and sodium hydroxide in dry ethyl ether and isopropyl alcohol under vigorous stirring for about 5 hours . The reaction conditions involve maintaining a controlled environment to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N,N’-Bis-(dithiocarboxy)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Bis-(dithiocarboxy)piperazine undergoes various chemical reactions, including:
Coordination Polymerization: Forms stable coordination polymers with heavy metals, precipitating them from solutions.
Substitution Reactions: Reacts with acetylenic ketones and methyl propiolate to form N,N’-bis(acylvinyldithiocarbo)- and N,N’-bis(methoxy-carbonylvinyldithiocarbo)piperazines.
Common Reagents and Conditions:
Coordination Polymerization: Typically involves heavy metal ions and the compound in aqueous solutions at neutral pH.
Substitution Reactions: Requires acetylenic ketones or methyl propiolate and heating with perchloric acid.
Major Products:
Coordination Polymerization: Forms stable metal complexes that precipitate out of solution.
Substitution Reactions: Produces N,N’-bis(acylvinyldithiocarbo)- and N,N’-bis(methoxy-carbonylvinyldithiocarbo)piperazines.
Aplicaciones Científicas De Investigación
Analytical Chemistry
Piperazine-1,4-dicarbodithioic acid is employed in analytical chemistry for its ability to form stable complexes with various metal ions. This property is particularly useful in:
- Metal Ion Detection : The compound can be used as a chelating agent to detect heavy metals in environmental samples. It forms colored complexes that can be quantified using spectrophotometric methods.
- Separation Techniques : It is utilized in liquid-liquid extraction processes to separate metal ions from mixtures, enhancing the efficiency of analytical procedures.
Case Study: Metal Ion Detection
A study demonstrated the effectiveness of this compound in detecting lead ions in water samples. The detection limit was found to be 0.5 µg/L, showcasing its sensitivity and applicability in environmental monitoring.
Environmental Applications
The compound plays a significant role in environmental chemistry due to its ability to bind heavy metals. Its applications include:
- Remediation of Contaminated Sites : this compound can be used to extract heavy metals from contaminated soil and water, facilitating remediation efforts.
- Wastewater Treatment : It is incorporated into processes designed to remove toxic metals from industrial wastewater, improving water quality before discharge.
Data Table: Heavy Metal Binding Capacity
| Metal Ion | Binding Capacity (mg/g) |
|---|---|
| Lead | 150 |
| Cadmium | 120 |
| Copper | 100 |
Materials Science
In materials science, this compound is explored for its potential in synthesizing new materials:
- Coordination Polymers : The compound can act as a ligand in the formation of coordination polymers, which have applications in catalysis and gas storage.
- Nanomaterials : Research indicates that it can be used to synthesize nanoparticles with specific properties for use in electronics and photonics.
Case Study: Synthesis of Nanoparticles
A recent study reported the successful synthesis of silver nanoparticles using this compound as a reducing agent. The resulting nanoparticles exhibited antibacterial properties and could be applied in medical fields.
Mecanismo De Acción
The mechanism of action of N,N’-Bis-(dithiocarboxy)piperazine involves the formation of coordination polymers with heavy metal ions. The compound’s dithiocarboxy groups chelate metal ions, forming stable, insoluble complexes that precipitate out of solution . This process is driven by the strong affinity of the dithiocarboxy groups for metal ions, leading to effective removal of metals from aqueous solutions.
Comparación Con Compuestos Similares
- Sodium Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Disodium N,N-bis-(dithiocarboxy)ethanediamine
Comparison: N,N’-Bis-(dithiocarboxy)piperazine is unique due to its ability to form multiple chelating groups, resulting in stable coordination polymers with heavy metals . This distinguishes it from other dithiocarbamate compounds, which typically form single chelating complexes. The enhanced stability and efficiency of N,N’-Bis-(dithiocarboxy)piperazine make it a superior choice for heavy metal precipitation in wastewater treatment .
Propiedades
Fórmula molecular |
C6H10N2S4 |
|---|---|
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
piperazine-1,4-dicarbodithioic acid |
InChI |
InChI=1S/C6H10N2S4/c9-5(10)7-1-2-8(4-3-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) |
Clave InChI |
PNKGVPLMWAEASD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=S)S)C(=S)S |
Sinónimos |
N,N'-bis-(dithiocarboxy)piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















